molecular formula C10H13N3O B14019783 1-(4-pyrimidinyl)-4-Piperidinecarboxaldehyde

1-(4-pyrimidinyl)-4-Piperidinecarboxaldehyde

Cat. No.: B14019783
M. Wt: 191.23 g/mol
InChI Key: LHYKLDMBDILZSX-UHFFFAOYSA-N
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Description

1-(4-pyrimidinyl)-4-Piperidinecarboxaldehyde is a heterocyclic compound that features a pyrimidine ring attached to a piperidine ring with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-pyrimidinyl)-4-Piperidinecarboxaldehyde typically involves the reaction of 4-pyrimidinyl derivatives with piperidine under controlled conditions. One common method includes the use of pyrimidine-4-carboxaldehyde as a starting material, which is then reacted with piperidine in the presence of a suitable catalyst to form the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-pyrimidinyl)-4-Piperidinecarboxaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

1-(4-pyrimidinyl)-4-Piperidinecarboxaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-pyrimidinyl)-4-Piperidinecarboxaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyrimidine ring can interact with aromatic residues in the active site of enzymes, enhancing binding affinity and specificity .

Comparison with Similar Compounds

    Pyrimidine derivatives: Compounds like 2,4-dichloropyrimidine and 4-aminopyrimidine share structural similarities with 1-(4-pyrimidinyl)-4-Piperidinecarboxaldehyde.

    Piperidine derivatives: Compounds such as 4-piperidone and 4-piperidinecarboxylic acid are structurally related.

Uniqueness: this compound is unique due to the presence of both a pyrimidine ring and a piperidine ring with an aldehyde functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

1-pyrimidin-4-ylpiperidine-4-carbaldehyde

InChI

InChI=1S/C10H13N3O/c14-7-9-2-5-13(6-3-9)10-1-4-11-8-12-10/h1,4,7-9H,2-3,5-6H2

InChI Key

LHYKLDMBDILZSX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C=O)C2=NC=NC=C2

Origin of Product

United States

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